molecular formula C6H8NO4- B10774308 L-trans-2,4-pyrolidine dicarboxylate

L-trans-2,4-pyrolidine dicarboxylate

Cat. No.: B10774308
M. Wt: 158.13 g/mol
InChI Key: NRSBQSJHFYZIPH-DMTCNVIQSA-M
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Description

L-trans-2,4-pyrolidine dicarboxylate is a synthetic organic compound known for its role as a glutamate uptake inhibitor. It is structurally characterized by a pyrrolidine ring with two carboxylate groups at the 2 and 4 positions. This compound has been extensively studied for its effects on neurotransmitter systems, particularly in relation to glutamate transport and receptor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-trans-2,4-pyrolidine dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a carboxylating agent can yield the desired pyrrolidine ring structure. The reaction conditions typically include the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

L-trans-2,4-pyrolidine dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

L-trans-2,4-pyrolidine dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies of neurotransmitter transport and receptor activity, particularly in relation to glutamate.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

L-trans-2,4-pyrolidine dicarboxylate acts primarily as a competitive inhibitor of the plasma membrane glutamate transporter. By inhibiting glutamate uptake, it increases the concentration of extracellular glutamate, which can modulate neurotransmitter signaling and receptor activity. This mechanism involves the binding of the compound to the transporter, preventing the normal uptake of glutamate and leading to an accumulation of glutamate in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-trans-2,4-pyrolidine dicarboxylate is unique in its specific inhibition of glutamate transporters, which distinguishes it from other similar compounds. Its ability to selectively modulate glutamate levels makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

Molecular Formula

C6H8NO4-

Molecular Weight

158.13 g/mol

IUPAC Name

(2S,4R)-pyrrolidin-1-ium-2,4-dicarboxylate

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1

InChI Key

NRSBQSJHFYZIPH-DMTCNVIQSA-M

Isomeric SMILES

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1C(C[NH2+]C1C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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